molecular formula C24H15N3O3S B3452211 2-{[1,1'-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE

2-{[1,1'-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE

Cat. No.: B3452211
M. Wt: 425.5 g/mol
InChI Key: LUNNZZCKEHYXER-UHFFFAOYSA-N
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Description

This compound (CAS: 330638-11-4) features a biphenyl-2-yl group attached to the isoindole-1,3-dione core at position 2, with a thiazol-2-yl carboxamide substituent at position 5. Its molecular formula is C₂₄H₁₅N₃O₃S, with a molecular weight of 425.46 g/mol and a predicted density of 1.448±0.06 g/cm³ . The calculated pKa of 6.43±0.70 suggests moderate acidity, likely due to the carboxamide and thiazole moieties.

Properties

IUPAC Name

1,3-dioxo-2-(2-phenylphenyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O3S/c28-21(26-24-25-12-13-31-24)16-10-11-18-19(14-16)23(30)27(22(18)29)20-9-5-4-8-17(20)15-6-2-1-3-7-15/h1-14H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNNZZCKEHYXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the biphenyl and thiazole intermediates, followed by their coupling under specific conditions. For instance, the reaction between benzo[d]thiazol-2-amine and a biphenyl derivative can be catalyzed by reagents such as DCC (dicyclohexylcarbodiimide) to form the desired amide linkage .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl or thiazole rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that it may exhibit antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of isoindole compounds often demonstrate activity against various pathogens and inflammatory conditions.

Research has focused on the compound's interaction with specific enzymes and receptors:

  • Mechanism of Action : The biphenyl and thiazole moieties can modulate enzyme activity through competitive inhibition or allosteric modulation. This interaction is crucial for developing new drugs targeting specific pathways involved in diseases such as cancer and infections.
  • Case Studies : Various studies have documented the biological effects of similar compounds on cell lines and animal models, indicating potential applications in treating diseases like diabetes and cancer.

Material Science

The compound's unique properties make it suitable for applications in the development of advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : Its ability to form stable films makes it a candidate for use in OLED technology, where efficient light emission is critical.
  • Liquid Crystals : The structural characteristics allow for potential applications in liquid crystal displays (LCDs), where precise molecular alignment is necessary for functionality.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential therapeutic agentExhibits antimicrobial and anti-inflammatory properties
Biological ActivityInteraction with enzymes/receptorsModulates enzyme activity; potential for cancer treatment
Material ScienceDevelopment of OLEDs and LCDsStable films; suitable for electronic applications

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring, for instance, can interact with enzymes and receptors, modulating their activity. The biphenyl moiety may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its biphenyl-2-yl and thiazol-2-yl groups. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name & CAS (if available) Key Structural Features Molecular Weight (g/mol) Therapeutic Use Evidence Source
Target Compound
330638-11-4
Biphenyl-2-yl, thiazol-2-yl carboxamide, isoindole-1,3-dione 425.46 Not specified
2-(2-Methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
831211-56-4
Methoxyethyl substituent (vs. biphenyl), thiazol-2-yl carboxamide 345.37 (calculated) Research compound (no specified use)
5'-((2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)amino)-2'-hydroxy-[1,1':3',1''-biphenyl]-3,3''-dicarboxylic acid (III)
N/A
Biphenyl core, dimethoxyphenethyl, dicarboxylic acid 609.61 (calculated) Malignant tumors, transcription factor modulation
3-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxyethoxy)phenol (IV)
N/A
Biphenyl-4-yl, hydroxyethoxy chain 322.35 (calculated) NMDA receptor-related disorders
4-(1-Substituted phenylvinyl)biphenyl derivatives (V)
N/A
Substituted phenylvinyl-biphenyl Varies Protein kinase/tubulin inhibition; colon/breast cancer

Key Observations

Structural Impact on Molecular Weight: The biphenyl-2-yl group in the target compound contributes to its higher molecular weight (425.46 g/mol) compared to the methoxyethyl analog (345.37 g/mol).

Thiazole vs. Other Functional Groups: The thiazol-2-yl carboxamide in the target compound and the methoxyethyl analog may facilitate hydrogen bonding or enzyme interactions, unlike biphenyl derivatives III–V, which rely on phenolic or carboxylic acid groups for activity .

Biphenyl Substitution Position :

  • Compound IV’s biphenyl-4-yl group (vs. the target’s 2-yl substitution) demonstrates how positional isomerism affects biological targets. The 4-yl substitution in IV favors NMDA receptor modulation, while the 2-yl group in the target compound may alter steric or electronic interactions .

Q & A

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving biphenyl-isoindole precursors and thiazole-containing amines. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst (2.5–5 hours) yields structurally related isoindole-thiazole hybrids . Yield optimization requires precise stoichiometric ratios (1.0–1.1 equiv), temperature control (reflux at ~110°C), and purification via recrystallization from acetic acid/DMF mixtures.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the biphenyl and isoindole-dione backbone. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) identifies carbonyl (1,3-dioxo) and amide functional groups. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Enzyme inhibition assays (e.g., kinase or protease targets) are ideal for probing bioactivity. Use dose-response curves (1–100 µM) to calculate IC₅₀ values. Cell viability assays (MTT or resazurin) in cancer or microbial models can screen for cytotoxicity. Ensure proper controls (DMSO vehicle) and triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can contradictory data in bioactivity studies be resolved?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or compound stability. For example, thiazole derivatives may hydrolyze under acidic conditions, altering activity . Mitigate this by:

  • Validating compound stability via HPLC before/during assays.
  • Standardizing protocols (e.g., ISO 20776-1 for antimicrobial testing).
  • Performing meta-analysis of multiple datasets to identify outliers .

Q. What strategies optimize regioselectivity during derivatization of the isoindole-dione core?

Regioselective functionalization at the isoindole-5-carboxamide position can be achieved using protecting groups (e.g., tert-butoxycarbonyl for amines) or directing metal catalysts (e.g., Pd-mediated C–H activation). Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .

Q. How to design experiments assessing environmental fate and ecotoxicity?

Follow frameworks like Project INCHEMBIOL :

  • Physical-chemical properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life.
  • Ecotoxicology : Use Daphnia magna or algae models (OECD 202/201 guidelines) for acute/chronic toxicity.
  • Degradation : Simulate photolysis (UV light) and biodegradation (activated sludge) to track metabolite formation .

Q. What computational methods predict binding interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with proteins like kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

ParameterOptimal ConditionImpact on YieldReference
Reaction temperature110°C (reflux)±15% variability
Catalyst (NaOAc)1.0 equivCritical for cyclization
Solvent systemAcetic acid/DMF (1:1)Maximizes purity

Q. Table 2. Common Analytical Challenges

ChallengeSolutionInstrumentation
Amide bond degradationUse inert atmosphere (N2)Schlenk line
Thiazole ring oxidationAdd antioxidants (BHT)HPLC-PDA
Low solubilityUse DMSO/EtOH co-solventsDLS analysis

Key Considerations for Reproducibility

  • Data reporting : Adhere to IUPAC guidelines for thermophysical properties and assay validation .
  • Batch variability : Characterize multiple synthetic batches via X-ray crystallography to confirm consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1,1'-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[1,1'-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE

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